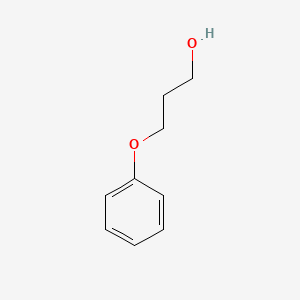

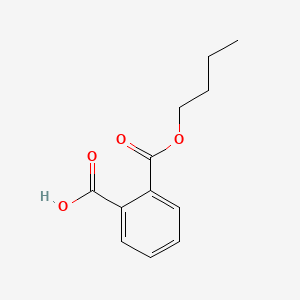

3-Acetoxy-2',4'-dichlorobenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetoxy-2',4'-dichlorobenzophenone is an organic compound, also known as 2',4'-dichloroacetophenone (DCAP), with a molecular formula of C8H5Cl2O2. It is a colorless solid that is soluble in a number of organic solvents. DCAP is a useful starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fragrances. DCAP is also used as an intermediate in the synthesis of other compounds.

Scientific Research Applications

Synthesis and Characterization

3-Acetoxy-2',4'-dichlorobenzophenone and its derivatives are used in the synthesis of various chemical compounds, showcasing their utility in organic chemistry and material science. For example, studies have shown the synthesis and characterization of hydrazones and their nonlinear optical properties, indicating potential applications in optical device technologies such as optical limiters and optical switches (Naseema et al., 2010). Similarly, the synthesis of novel imines and thiazolidinones derived from chloro-methylphenoxy acetohydrazide has been reported, highlighting antimicrobial applications (Fuloria et al., 2009).

Photolysis and Environmental Impact

The photolysis of chlorinated biphenyls, including compounds related to this compound, has been studied to understand their behavior and degradation in aqueous solutions. These studies help in assessing the environmental impact of such compounds and their potential as pollutants. An unusual acetonitrile adduct formation via photolysis of 4'-Chloro-2-Hydroxybiphenyl in aqueous solution has been reported, providing insights into the photodegradation mechanisms of such pollutants (Zhang et al., 2020).

Anticancer and Anti-inflammatory Activities

The development of new chemical entities for potential anticancer, anti-inflammatory, and analgesic activities includes the exploration of 2-(substituted phenoxy) acetamide derivatives. Research in this area has identified compounds with promising biological activities, indicating the potential medicinal applications of derivatives of this compound. For instance, synthesized products containing halogens on the aromatic ring have shown to favor anticancer and anti-inflammatory activities (Rani et al., 2014).

Biodegradation of Herbicides

The degradation of phenoxy herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), through biological agents highlights the environmental and agricultural significance of studying compounds related to this compound. Understanding the biodegradation mechanisms offers insights into reducing the persistence of herbicides in the environment, thereby mitigating their ecological impact (Serbent et al., 2019).

Properties

IUPAC Name |

[3-(2,4-dichlorobenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O3/c1-9(18)20-12-4-2-3-10(7-12)15(19)13-6-5-11(16)8-14(13)17/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNKBXYKRMGQKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641666 |

Source

|

| Record name | 3-(2,4-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-26-2 |

Source

|

| Record name | 3-(2,4-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.